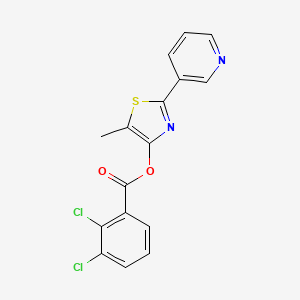
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is an organic compound that features an indole moiety, a phenylsulfonyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile typically involves the reaction of indole derivatives with phenylsulfonyl acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the electrophilic carbon of the phenylsulfonyl acetonitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetonitrile: Similar structure but lacks the phenylsulfonyl group.
3-(Phenylsulfonyl)indole: Similar structure but lacks the nitrile group.
Indole-3-carboxaldehyde: Similar indole moiety but different functional groups.
Uniqueness
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is unique due to the combination of its indole, phenylsulfonyl, and nitrile groups
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-11-15(22(20,21)14-6-2-1-3-7-14)10-13-12-19-17-9-5-4-8-16(13)17/h1-10,12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDUJJWMCDGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)
![2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2798001.png)

![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)
![3-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2798005.png)



![13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2798012.png)
![1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2798013.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2798019.png)


![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)
